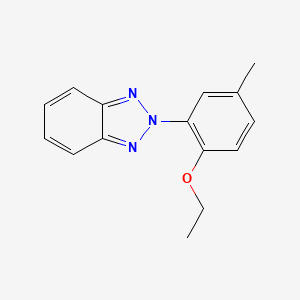
2-(2-ethoxy-5-methylphenyl)-2H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their applications in various fields, including corrosion inhibition, UV stabilization, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an ethoxy group and a methyl group attached to the phenyl ring, which is further connected to a benzotriazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole typically involves the reaction of 2-ethoxy-5-methylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound. The reaction conditions usually involve maintaining low temperatures to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the triazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring.
Scientific Research Applications
2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes exploring its use as an anticancer or antiviral agent.
Industry: It is employed as a UV stabilizer in polymers and coatings, protecting materials from degradation caused by UV radiation.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to absorb UV light makes it effective as a UV stabilizer, preventing the breakdown of polymers by dissipating the absorbed energy as heat.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: This compound has a similar structure but lacks the benzotriazole moiety. It is used in different applications, such as flavoring agents and antiseptics.
(2-Ethoxy-5-methylphenyl)methanamine: This compound is structurally similar but contains an amine group instead of the benzotriazole ring. It is used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-(2-Ethoxy-5-methylphenyl)-2H-1,2,3-benzotriazole is unique due to the presence of both the ethoxy and methyl groups on the phenyl ring, combined with the benzotriazole moiety. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications, particularly as a UV stabilizer and in organic synthesis.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
2-(2-ethoxy-5-methylphenyl)benzotriazole |
InChI |
InChI=1S/C15H15N3O/c1-3-19-15-9-8-11(2)10-14(15)18-16-12-6-4-5-7-13(12)17-18/h4-10H,3H2,1-2H3 |
InChI Key |
BFYTUFYBHRPDSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11497108.png)
![7,7-dimethyl-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11497113.png)
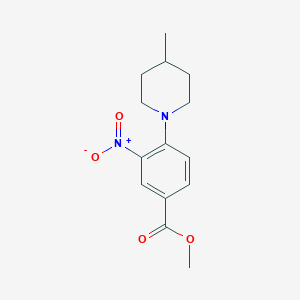
![2'-amino-1'-(2,4-difluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11497131.png)
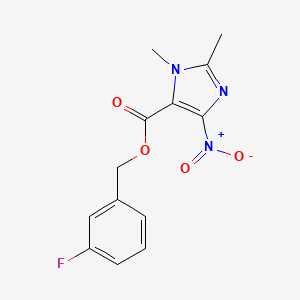
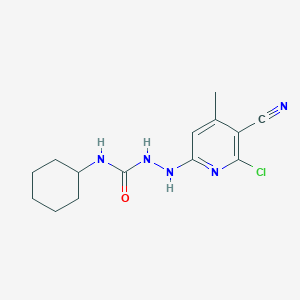
![ethyl 4-[({(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11497156.png)
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-nitrobenzamide](/img/structure/B11497161.png)
![N-[1-(adamantan-1-yl)ethyl]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide](/img/structure/B11497163.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11497168.png)
![2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11497169.png)
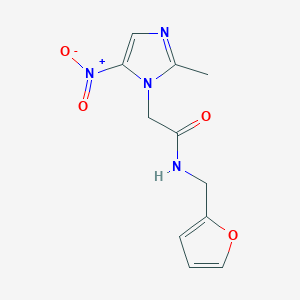
![Benzamide, 2-methylsulfanyl-N-(6-propylbenzo[1,3]dioxol-5-yl)-](/img/structure/B11497183.png)
![5-[(2-methylphenoxy)methyl]-2-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11497191.png)
